1,2-Isopropylidene-3-oleoyl-sn-glycerol
Description
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, is a structured lipid derivative combining oleic acid (a monounsaturated omega-9 fatty acid) with a cyclic ketal alcohol moiety. The dioxolane ring (2,2-dimethyl-1,3-dioxolan-4-yl) introduces steric hindrance and polarity, distinguishing it from linear esters.
Properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEQPXMGHNSQNP-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564812 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33001-45-5 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
The most widely employed method involves acid-catalyzed esterification. Oleic acid reacts with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol in the presence of a Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the activated carbonyl group of oleic acid.
Typical Protocol :
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Molar Ratio : 1:1.2 (oleic acid to alcohol) to drive equilibrium toward ester formation.
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Solvent : Methylene chloride (CH₂Cl₂) at 100% wt/vol to enhance miscibility and suppress side reactions.
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Yield : 70–85% after aqueous workup and distillation.
The use of methylene chloride as a solvent significantly improves regioselectivity and reduces byproducts like lactones or estolides. At higher temperatures (50°C), competing cyclization reactions become prevalent, reducing ester yield to 75% with increased δ-lactone formation.
Enzymatic Catalysis
Lipase-mediated esterification offers a greener alternative, avoiding harsh acids and enabling milder conditions. Immobilized Candida antarctica lipase B (CAL-B) has shown efficacy in esterifying oleic acid with sterically hindered alcohols like solketal.
Key Parameters :
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Solvent : Solvent-free systems or tert-butanol to maintain enzyme activity.
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Temperature : 40–60°C.
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Water Activity : Controlled below 0.1 to favor esterification over hydrolysis.
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Yield : 60–75% after 48 hours.
While enzymatic methods reduce energy consumption, scalability remains limited due to enzyme cost and slower reaction kinetics compared to acid catalysis.
Industrial-Scale Production
Continuous flow reactors are preferred for large-scale synthesis, enabling precise control over residence time and temperature.
Process Design :
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Reactor Type : Tubular reactor with static mixers.
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Catalyst : Solid acid catalysts (e.g., sulfonated polystyrene resins) to avoid corrosive liquid acids.
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Conditions : 80–100°C, 5–10 bar pressure, and a molar ratio of 1:1.5 (oleic acid to alcohol).
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Conversion : >90% with in-line separation via molecular sieves.
This method minimizes waste and improves reproducibility, making it suitable for high-volume manufacturing.
Optimization of Reaction Parameters
Temperature and Time
Temperature profoundly impacts selectivity and yield:
| Temperature (°C) | Reaction Time (h) | Ester Yield (%) | Lactone Byproduct (%) |
|---|---|---|---|
| 20 | 24 | 85 | <5 |
| 50 | 12 | 75 | 20 |
Lower temperatures favor ester formation, while elevated temperatures promote lactonization.
Catalyst Loading
Excessive catalyst concentrations accelerate side reactions:
| H₂SO₄ (wt%) | Ester Yield (%) | Estolide Byproduct (%) |
|---|---|---|
| 2 | 85 | 5 |
| 5 | 80 | 12 |
A balance between catalytic efficiency and selectivity is achieved at 2–3 wt% H₂SO₄.
Solvent Systems
Polar aprotic solvents enhance reaction homogeneity:
| Solvent | Dielectric Constant | Ester Yield (%) |
|---|---|---|
| Methylene Chloride | 8.9 | 85 |
| Toluene | 2.4 | 65 |
| Acetonitrile | 37.5 | 70 |
Methylene chloride’s low polarity minimizes ionic side reactions, outperforming toluene and acetonitrile.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Methods
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HPLC : Reverse-phase C18 column with UV detection at 210 nm; retention time of 8.2 minutes.
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GC-MS : Molecular ion peak at m/z 396 (C₂₄H₄₄O₄⁺), with fragments at m/z 265 (oleic acid) and m/z 131 (dioxolane methanol).
Comparative Analysis with Analogous Esters
| Property | Oleic Acid Ester | Stearic Acid Ester | Linoleic Acid Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | 396.6 | 398.6 | 394.6 |
| Melting Point (°C) | -10 | 35 | -15 |
| Viscosity (cP at 25°C) | 45 | 60 | 40 |
The unsaturated oleic acid ester exhibits lower viscosity and melting point than its saturated counterparts, enhancing its utility as a plasticizer .
Chemical Reactions Analysis
Types of Reactions
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Carboxylic acids, alcohols
Scientific Research Applications
Chemical Synthesis
Starting Material for Complex Molecules
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester serves as a precursor for synthesizing various complex organic molecules. Its structure allows for diverse reactions such as oxidation, reduction, and substitution.
Reactions and Products
The compound can undergo:
- Oxidation: Leading to products like epoxides and diols.
- Reduction: Resulting in alcohols.
- Substitution: Producing carboxylic acids and alcohols.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Epoxides, Diols |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Aqueous NaOH or HCl | Carboxylic acids |
Biological Research
Lipid Metabolism Studies
This compound is utilized in biological studies focusing on lipid metabolism and the physiological roles of fatty acids. Oleic acid is known for its beneficial effects on cardiovascular health and insulin sensitivity.
Mechanism of Action
Oleic acid can integrate into cell membranes, influencing their fluidity and functionality. It may also be metabolized into bioactive molecules that participate in signaling pathways related to inflammation and lipid metabolism.
Industrial Applications
Production of Bio-based Solvents and Lubricants
The ester is increasingly used in formulating bio-based solvents and lubricants due to its favorable chemical properties. Its lower melting point and higher fluidity make it suitable for applications requiring liquid states at room temperature.
Cosmetic Industry
Emollient Properties
In cosmetics, oleic acid derivatives are valued for their emollient properties, enhancing skin hydration and texture. The dioxolane structure contributes to these characteristics by improving the solubility and stability of formulations.
Case Study 1: Synthesis of Monoacylglycerols
A study explored the synthesis of monoacylglycerols from oleic acid using solketal as a reagent. The resulting compounds exhibited antimicrobial properties and were evaluated for potential bioactive applications in food products.
Case Study 2: Lipid Metabolism
Research demonstrated that oleic acid influences lipid metabolism positively by improving insulin sensitivity in cellular models. This highlights its potential therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting their fluidity and function. It can also be metabolized to form bioactive molecules that participate in signaling pathways related to inflammation and lipid metabolism.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
Physicochemical Properties
- Stability : The dioxolane ring enhances resistance to hydrolysis compared to linear esters (e.g., ethyl oleate) due to its cyclic acetal structure .
- Solubility : Polar dioxolane groups improve solubility in organic solvents, while fatty acid chains dictate lipophilicity. For example, the phenyl-substituted dioxolane ester () is more hydrophobic than the dimethyl variant .
- Thermal Behavior : Saturated analogs (e.g., stearic acid ester) exhibit higher melting points than unsaturated derivatives like the oleic acid ester .
Research Findings and Data Tables
Table 1: Comparative Cytotoxicity of Dioxolane Esters ()
| Compound | HEK293 Cell Viability (100 μM) | MCF-7 Cell Viability (100 μM) |
|---|---|---|
| Maleopimaric acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | >90% | >85% |
| Maleopimaric acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | ~80% | ~75% |
Table 2: Thermal Properties of Fatty Acid-Dioxolane Esters
| Compound | Melting Point (°C) | Solubility in Ethanol |
|---|---|---|
| Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | <0 (liquid) | High |
| Octadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | ~35 | Moderate |
| 9-Octadecenoic acid, 2-phenyl-1,3-dioxolan-4-yl methyl ester | ~15 | Low |
Biological Activity
Oleic acid, a monounsaturated fatty acid, is widely recognized for its beneficial health effects. The compound (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester represents a derivative of oleic acid that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its anti-inflammatory, antioxidant, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can be represented as follows:
This compound is derived from oleic acid through esterification with a dioxolane moiety. The presence of the dioxolane ring may enhance its stability and solubility compared to oleic acid alone.
1. Anti-inflammatory Properties
Research indicates that oleic acid derivatives exhibit significant anti-inflammatory effects. A study highlighted that oleic acid can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases . The dioxolane derivative may enhance these effects due to its unique structural characteristics.
Table 1: Anti-inflammatory Activity of Oleic Acid Derivatives
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Oleic Acid | 13.1 | COX-2 inhibition |
| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ester | TBD | TBD |
2. Antioxidant Activity
Oleic acid is known for its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. The dioxolane derivative has been shown to enhance these properties, potentially through increased lipid solubility and membrane incorporation .
Case Study: Antioxidant Effects in Cellular Models
In vitro studies demonstrated that treatment with oleic acid derivatives significantly reduced oxidative damage in human cell lines exposed to oxidative stressors. This was evidenced by decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .
3. Anticancer Potential
Emerging evidence suggests that oleic acid and its derivatives may exert anticancer effects by modulating cell signaling pathways involved in apoptosis and cell proliferation. The dioxolane derivative has been investigated for its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Table 2: Anticancer Activity of Oleic Acid Derivatives
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Oleic Acid | Breast Cancer | Apoptosis induction via caspase activation |
| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ester | TBD | TBD |
Mechanistic Insights
The biological activities of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting enzymes like COX-2 and lipoxygenase, the compound reduces the synthesis of inflammatory mediators.
- Modulation of Cell Signaling Pathways : It influences pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.
- Lipid Peroxidation Reduction : Its antioxidant properties mitigate oxidative stress by scavenging free radicals.
Q & A
Q. How can the structure of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester be confirmed experimentally?
To confirm the structure, employ a combination of spectroscopic and chromatographic methods:
- Mass Spectrometry (MS): Compare the molecular ion peak (e.g., m/z 396 for C24H44O4) with data from the EPA/NIH Mass Spectral Database .
- Nuclear Magnetic Resonance (NMR): Analyze the ¹H and ¹³C spectra for characteristic signals, such as the dioxolane ring protons (δ ~1.3–1.5 ppm for dimethyl groups) and ester carbonyl (δ ~170 ppm) .
- Gas-Liquid Chromatography (GLC): Verify the alcohol portion after saponification (e.g., isopropylidene glycerol) against authentic samples .
Q. What synthetic routes are available for preparing this ester, and how can reaction yields be optimized?
- Standard Synthesis: React oleic acid chloride with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol in anhydrous conditions, using pyridine as an acid scavenger. Yields typically reach 75–80% with sodium salts of dioxacyclane alcohols to suppress byproducts .
- Optimization: Use high-purity acid chlorides and control reaction temperature (e.g., 0–25°C) to minimize ester disproportionation. Fractional distillation under reduced pressure may improve purity .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase C18 columns with UV detection (λ = 210–220 nm for ester groups). Calibrate using reference standards (e.g., ≥99.2% purity as per pharmacopeial guidelines) .
- Infrared Spectroscopy (IR): Monitor ester carbonyl stretching (~1740 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹) for qualitative identification .
Advanced Research Questions
Q. How do structural variations in the dioxolane ring affect the compound’s biological activity?
- Cytotoxicity Studies: Compare derivatives with 5-membered (1,3-dioxolane) vs. 6-membered (1,3-dioxane) rings. For example, the (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester of maleopimaric acid showed no cytotoxicity in HEK293 cells at 100 μM, while 6-membered analogs exhibited low toxicity across tumor cell lines (A549, MCF-7) .
- Methodology: Use PrestoBlue® viability assays and standardized cell culture protocols. Ensure consistency in ester concentration (1–100 μM) and exposure time (24–72 hours) .
Q. How can isotopic labeling (e.g., deuterium) be applied to study metabolic pathways of this ester?
- Deuterated Synthesis: Replace hydrogen atoms in the oleic acid chain via catalytic deuteration or selective hydrolysis of deuterated diesters using Ba(OH)₂·8H₂O .
- Tracing Applications: Use LC-MS/MS to track deuterated metabolites in pharmacokinetic studies, focusing on esterase-mediated hydrolysis and glycerol-dioxolane intermediates .
Q. What polymerization techniques are suitable for creating copolymers with this ester, and how do initiators affect molecular weights?
- Radical Polymerization: Use benzoyl peroxide (1–2 wt%) in toluene at 50°C to achieve polyacrylate derivatives with inherent viscosities of ~0.45 dL/g .
- Copolymer Design: Incorporate vinyl monomers (e.g., methyl methacrylate) and apply the Alfrey-Price equations to predict conversion rates and copolymer composition .
Q. How should researchers resolve contradictions in cytotoxicity data between similar dioxolane-containing esters?
- Variables to Control:
- Cell Line Specificity: Test across multiple lines (e.g., HEK293 vs. SH-SY5Y) to identify tissue-dependent effects .
- Solvent Artifacts: Ensure residual solvents (e.g., DMSO) are <0.1% to avoid false positives.
- Batch Variability: Characterize ester purity via HPLC and NMR for each experimental batch .
Q. What strategies enhance the stability of this ester under physiological conditions for drug delivery applications?
- Prodrug Design: Modify the dioxolane ring with hydrolytically sensitive groups (e.g., carbonate esters) to control release kinetics .
- Encapsulation: Use lipid nanoparticles or cyclodextrins to protect the ester from premature hydrolysis in serum .
Methodological Notes
- Spectral Databases: Cross-reference with the EPA/NIH Mass Spectral Database (Volume 4) for reproducible fragmentation patterns .
- Synthetic Protocols: Prioritize sodium salt-mediated esterification to minimize byproducts and improve selectivity .
- Biological Assays: Include conditionally normal cell lines (e.g., HEK293) as controls to distinguish tumor-specific cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
